molecular formula C15H16N2O B1392585 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 1181778-98-2

1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B1392585
M. Wt: 240.3 g/mol
InChI Key: XTJQJJUJUCRZHK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is involved in the synthesis of precursors for 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, which are significant in the development of chiral bidentate phosphine ligands (Smaliy et al., 2013).
  • This compound is used in the synthesis of photochromic diarylethene with a disulfide bridge, offering potential applications in materials science and photochemistry (Belikov et al., 2015).

Applications in Materials Science

  • It has applications in the preparation of materials like 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which show promise as corrosion inhibitors for mild steel, indicating its utility in industrial applications (Verma et al., 2015).
  • Its derivative, 1-(4-methoxyphenyl)-4-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-pyrrole-3-carbonitrile, forms complexes with metals like Zn(II), Cd(II), and Cu(II) and shows antimicrobial and DNA binding activities, suggesting biomedical implications (Zaky & Fekri, 2018).

Biomedical Research

  • Derivatives of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, such as pyrrole-oxindole progesterone receptor modulators, are explored in female healthcare for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).
  • Synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties indicates potential pharmacological activities, including antibacterial properties (Vazirimehr et al., 2017).

Catalysis and Synthetic Chemistry

  • A bis(oxazolinyl)pyrrole, derived from pyrrole-2,5-biscarbonitrile, is used as a monoanionic tridentate supporting ligand in catalysis, particularly in Suzuki-type C−C coupling reactions, showcasing its role in organic synthesis (Mazet & Gade, 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJQJJUJUCRZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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